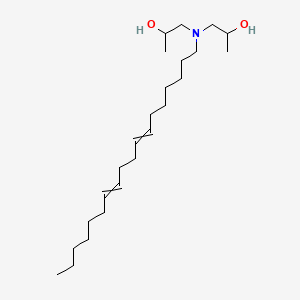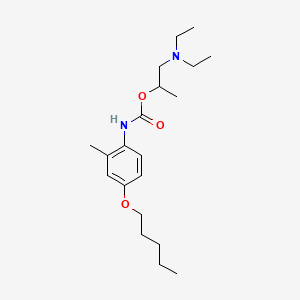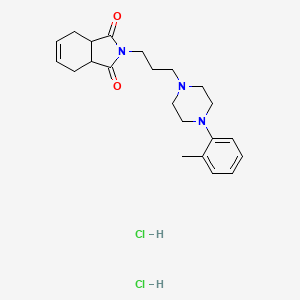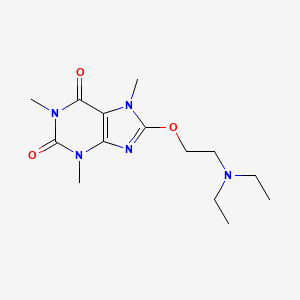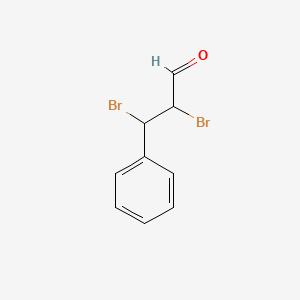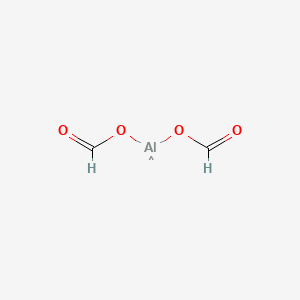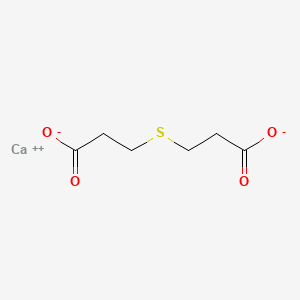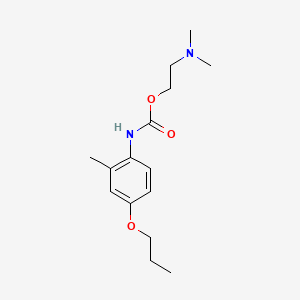
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester is a chemical compound with a complex structure. It is known for its bioactive properties and is used in various scientific research applications. This compound is part of the carbanilic acid ester family, which is characterized by the presence of a carbanilic acid moiety esterified with different alcohols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.
Medicine: It may be investigated for potential therapeutic applications due to its bioactivity.
Industry: The compound can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester
- Carbanilic acid, 2,6-dichloro-4-propoxy-, 2-(diethylamino)ethyl ester
- Carbanilic acid, m-ethoxy-, 2-(dimethylamino)ethyl ester
Uniqueness
Carbanilic acid, 2-methyl-4-propoxy-, 2-(dimethylamino)ethyl ester is unique due to its specific ester and amino groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Propriétés
Numéro CAS |
63986-36-7 |
|---|---|
Formule moléculaire |
C15H24N2O3 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl N-(2-methyl-4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C15H24N2O3/c1-5-9-19-13-6-7-14(12(2)11-13)16-15(18)20-10-8-17(3)4/h6-7,11H,5,8-10H2,1-4H3,(H,16,18) |
Clé InChI |
HHEUWBJLJWBHIC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
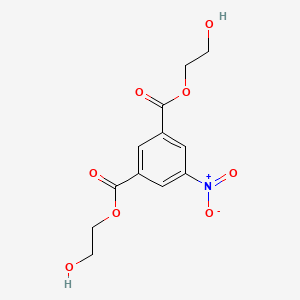
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)

